D-Lysine hydrochloride

Overview

Description

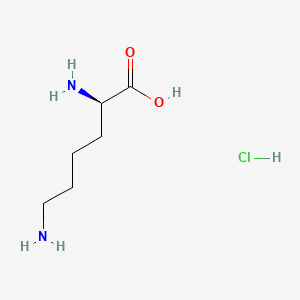

D-Lysine hydrochloride (C₆H₁₄N₂O₂·HCl; CAS No. 7274-88-6) is the hydrochloride salt of the D-enantiomer of lysine, a non-proteinogenic amino acid. It has a molar mass of 182.7 g/mol and a melting point of 266°C . It is produced via enzymatic racemization of L-lysine using lysine racemase (e.g., from Proteus mirabilis) followed by selective decarboxylation to yield enantiopure D-lysine (≥99% ee) . Key applications include:

- Biomedical research: Blocking renal uptake of radiolabeled compounds (e.g., ¹⁷⁷Lu-DOTATATE) to mitigate nephrotoxicity .

- Pharmaceutical synthesis: Precursor for (R)-α-aminocaprolactam hydrochloride, an intermediate in besifloxacin production .

- Enzymology: Substrate for studying D-amino acid metabolism in bacteria like Pseudomonas, which catabolizes D-lysine via the pipecolate pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Chemical Synthesis: D-Lysine can be synthesized through the racemization of L-Lysine. This process involves treating L-Lysine with a base such as sodium hydroxide at high temperatures (around 100°C) in the presence of a catalyst like salicylaldehyde.

Microbial Asymmetric Transformation: Another method involves using microbial biocatalysts such as Hafnia alvei to convert DL-Lysine into D-Lysine.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: D-Lysine can undergo oxidation reactions, often involving reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can convert D-Lysine into various derivatives, often using reducing agents like sodium borohydride.

Substitution: D-Lysine can participate in substitution reactions, where its amino groups are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various alkylating agents, acylating agents.

Major Products:

Oxidation: Oxidized lysine derivatives.

Reduction: Reduced lysine derivatives.

Substitution: Substituted lysine compounds.

Scientific Research Applications

Pharmaceutical Applications

D-Lysine hydrochloride is utilized in several pharmaceutical formulations. Its primary role is as a dietary supplement, particularly for conditions related to lysine deficiency. Notably, it has been studied for its efficacy in:

- Herpes Simplex Virus Management : Research indicates that D-Lysine may help reduce the frequency and severity of herpes outbreaks. A study demonstrated that subjects taking D-Lysine supplements experienced fewer episodes compared to those on a placebo .

- Anxiety and Stress Relief : Some studies suggest that D-Lysine may have anxiolytic effects, potentially reducing anxiety levels in individuals under stress. A clinical trial showed that participants who supplemented with D-Lysine reported lower anxiety levels during stressful situations .

Table 1: Summary of Pharmaceutical Applications

| Application | Description | Evidence Source |

|---|---|---|

| Herpes Management | Reduces frequency/severity of outbreaks | |

| Anxiety Relief | May alleviate anxiety under stress |

Nutritional Applications

In nutrition, this compound serves as an essential amino acid supplement, particularly in animal feed. It plays a crucial role in:

- Animal Growth : D-Lysine is critical for protein synthesis and overall growth in livestock. Studies have shown that supplementing animal diets with D-Lysine leads to improved weight gain and feed efficiency .

- Human Nutrition : As an essential amino acid, it supports various bodily functions, including calcium absorption and muscle protein synthesis. Its incorporation into dietary supplements has been linked to enhanced recovery from surgery and sports injuries .

Table 2: Nutritional Benefits

| Nutritional Benefit | Description | Evidence Source |

|---|---|---|

| Growth Promotion | Enhances weight gain and feed efficiency | |

| Muscle Recovery | Aids in recovery from injuries/surgery |

Industrial Applications

This compound is also employed in various industrial processes:

- Food Industry : It is used as a food additive to enhance nutritional value, particularly in processed foods where amino acid profiles are often lacking.

- Biotechnology : In research settings, D-Lysine serves as a substrate for microbial fermentation processes aimed at producing other valuable compounds .

Table 3: Industrial Uses

| Industry | Application | Evidence Source |

|---|---|---|

| Food Industry | Nutritional enhancement | |

| Biotechnology | Substrate for fermentation processes |

Case Studies

Several case studies illustrate the diverse applications of this compound:

- Case Study on Herpes Management : A double-blind study involving 50 participants found that those taking 1,000 mg of D-Lysine daily had a significant reduction in outbreak frequency compared to the placebo group over six months .

- Agricultural Study : A trial conducted on poultry demonstrated that adding D-Lysine to feed improved growth rates by 15% compared to control groups without supplementation .

Mechanism of Action

Molecular Targets and Pathways:

Protein Synthesis: D-Lysine is incorporated into proteins during translation, playing a crucial role in protein synthesis.

Enzyme Activity: D-Lysine can act as a substrate for various enzymes, influencing metabolic pathways.

Comparison with Similar Compounds

L-Lysine Hydrochloride

Key Differences :

- Biological Role : L-Lysine is essential for protein synthesis, while D-Lysine is metabolically inert in eukaryotes but serves as a chiral building block in antibiotics and bioactive molecules.

- Production : L-Lysine is produced via fermentation at scale , whereas D-Lysine requires enzymatic racemization and purification .

5-Hydroxy-D-Lysine Hydrochloride

Key Differences :

The hydroxyl group in 5-hydroxy-D-lysine alters its solubility and interaction with enzymes like lysyl hydroxylases, making it relevant in collagen biochemistry .

DL-Lysine Hydrochloride

Key Differences :

DL-Lysine is less valuable in pharmaceutical contexts where enantiopurity is critical, such as in besifloxacin intermediates .

Nε-Carbobenzyloxy-D-Lysine (DCbzK)

Key Differences :

The carbobenzyloxy (Cbz) group in DCbzK prevents premature polymerization or degradation during solid-phase peptide synthesis .

Research Findings and Data Tables

Table 1: Enzymatic Production Efficiency

Table 2: Market and Industry Overview

| Metric | D-Lysine HCl | L-Lysine HCl |

|---|---|---|

| Global Market Size | Niche (research/pharma-focused) | >$2.5 billion (animal feed) |

| Key Producers | Carl Roth, Sigma-Aldrich | Ajinomoto, Evonik, CJ CheilJedang |

Biological Activity

D-Lysine hydrochloride, a stereoisomer of the amino acid lysine, has garnered attention for its various biological activities, particularly in antimicrobial applications and as a nutritional supplement. This article synthesizes recent research findings, case studies, and relevant data regarding the biological activity of this compound.

1. Antimicrobial Properties

Research Findings:

Studies have demonstrated that this compound exhibits significant antimicrobial properties. A notable investigation involved the introduction of D-lysine residues into antimicrobial peptides (AMPs) such as CM15. The results indicated that while D-lysine substitutions moderately decreased antimicrobial activity against Staphylococcus aureus, they significantly reduced toxicity towards eukaryotic cells, enhancing the therapeutic index of these peptides .

Mechanism of Action:

The mechanism behind this dual effect appears to involve alterations in the secondary structure of the peptides. Circular dichroism studies showed that D-lysine substitutions led to a loss of helical structure, which correlated with reduced cytotoxicity while maintaining sufficient antimicrobial efficacy .

2. Enhancement of Antibiotic Activity

This compound has been shown to enhance the bactericidal activity of β-lactam antibiotics. In a study involving Escherichia coli, the combination of lysine hydrochloride and β-lactams resulted in increased expression of genes linked to the tricarboxylic acid (TCA) cycle and elevated levels of reactive oxygen species (ROS), which are critical for bacterial lethality .

Key Findings:

- Lysine hydrochloride significantly improved the effectiveness of ampicillin and other β-lactams.

- The enhancement was not observed with fluoroquinolones or aminoglycosides, indicating a specific interaction with β-lactam mechanisms .

- Mutants resistant to this combination treatment exhibited alterations in membrane protein expression, suggesting that lysine interacts with bacterial membranes to potentiate antibiotic action .

3. Nutritional Applications

Growth Promotion in Aquaculture:

An 8-week feeding trial on common carp revealed that D-Lysine could effectively support growth and nutrient utilization compared to other lysine isomers . This finding is particularly relevant for aquaculture, where amino acid supplementation is crucial for optimal fish growth.

4. Case Studies

Case Study: Tumor Treatment in Mice

A preclinical study assessed the effects of this compound on mice bearing H69 tumor xenografts. The administration of this compound (35 mg/mouse) was part of a broader treatment regimen aimed at evaluating its potential role in enhancing therapeutic outcomes against tumors . Although specific results from this study were not detailed in the search results, it underscores ongoing research into the compound's therapeutic applications.

5. Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. How can enantiomeric purity of D-lysine hydrochloride be determined experimentally?

Enantiomeric purity is critical for chiral compounds like this compound. Use polarimetry to measure specific optical rotation: dissolve the compound in 6 N HCl (8% w/v) and compare the observed rotation to literature values (e.g., -20.6° to -21.4° at 20°C) . Complementary methods include chiral HPLC with a crown ether column or capillary electrophoresis to resolve D/L-lysine enantiomers. Validate results against certified reference standards.

Q. What are optimal protocols for handling and preparing aqueous solutions of this compound?

this compound is water-soluble (≥1 mg/mL) but hygroscopic. Store the powder at +4°C in airtight, light-protected containers to prevent decomposition . For solution preparation, use ultrapure water (18.2 MΩ·cm) and filter through a 0.22 µm membrane. Adjust pH to 7.0–7.4 with NaOH for biological assays. Document storage conditions and solution stability over time (e.g., via UV-Vis spectroscopy) .

Q. Which analytical techniques are recommended for basic characterization of this compound?

Standard characterization includes:

- Elemental analysis : Verify C, H, N, and Cl content against theoretical values (e.g., C₆H₁₄N₂O₂·HCl; M = 182.7 g/mol) .

- FT-IR spectroscopy : Identify amine (-NH₂, ~3300 cm⁻¹) and carboxylate (-COO⁻, ~1600 cm⁻¹) functional groups.

- Titrimetry : Quantify chloride ions via argentometric titration .

- Loss on drying : Ensure ≤0.4% weight loss after desiccation .

Q. How should researchers address safety concerns when working with this compound?

Wear PPE (gloves, lab coat, goggles) to avoid inhalation or skin contact. In case of exposure:

- Inhalation : Move to fresh air; administer oxygen if breathing is labored .

- Skin contact : Rinse with water for ≥15 minutes .

- Waste disposal : Neutralize solutions to pH 7 before disposal in approved chemical waste containers .

Advanced Research Questions

Q. How can this compound be utilized in crosslinking collagen matrices for tissue engineering?

this compound acts as a crosslinker via its ε-amino group, enhancing scaffold stability. Optimize crosslinking by:

- Reacting with collagen in PBS (pH 7.4) at 37°C for 24–48 hours.

- Quantifying crosslink density via ninhydrin assay (free amine reduction) or FT-IR peak shifts (amide I/II bands) .

- Assessing mechanical properties (tensile strength, Young’s modulus) and biocompatibility (cell viability assays) .

Q. What methodologies validate the absence of L-lysine contamination in this compound batches?

Contamination by L-lysine (even at <1%) can skew biological results. Use:

- Enzymatic assays : L-lysine-specific decarboxylases produce CO₂, detectable via manometric methods .

- Chiral chromatography : Compare retention times with pure D- and L-lysine standards using a Chirobiotic T column .

- Mass spectrometry : Monitor m/z ratios for enantiomer-specific fragmentation patterns .

Q. How do researchers resolve contradictions in purity criteria across different suppliers?

Discrepancies in purity claims (e.g., ≥98% vs. ≥99%) require independent validation:

- Perform accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and reassay purity .

- Cross-validate with ICP-MS (heavy metals ≤10 ppm) and ion chromatography (sulfate ≤0.02%) .

- Compare lot-specific certificates of analysis (CoA) with in-house data .

Q. What experimental designs assess the biological activity of this compound in enzyme inhibition studies?

Design hypothesis-driven assays:

- Target selection : Focus on lysine-specific enzymes (e.g., lysyl oxidase, transglutaminase) .

- Kinetic assays : Measure IC₅₀ using fluorogenic substrates (e.g., DQ-collagen for matrix metalloproteinases).

- Control experiments : Include L-lysine hydrochloride and D-alanine to isolate stereospecific effects .

Properties

IUPAC Name |

(2R)-2,6-diaminohexanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H/t5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHLGVCQOALMSV-NUBCRITNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN)C[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884365 | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | D-Lysine monohydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13969 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7274-88-6 | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7274-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lysine hydrochloride, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007274886 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Lysine, hydrochloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-lysine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.901 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LYSINE HYDROCHLORIDE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KK611JDE1N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.